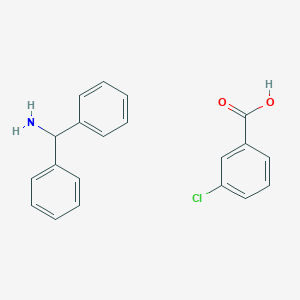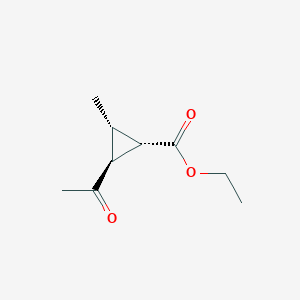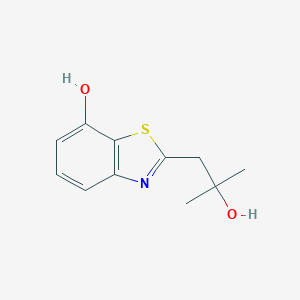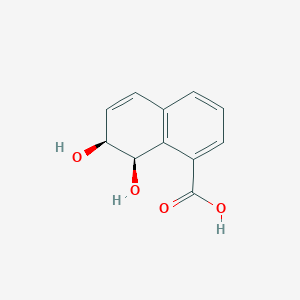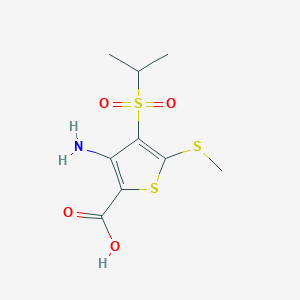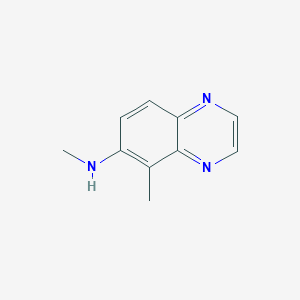
6-Quinoxalinamine, N,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Quinoxalinamine, N,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains a quinoxaline ring and a dimethyl amine group. The unique chemical structure of 6-Quinoxalinamine, N,5-dimethyl- makes it an interesting compound to study for its biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of 6-Quinoxalinamine, N,5-dimethyl- is not fully understood. However, it is believed that its biological and pharmacological activities are due to its ability to bind to specific targets in cells. For example, it has been shown to bind to DNA and inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Studies have shown that 6-Quinoxalinamine, N,5-dimethyl- has a range of biochemical and physiological effects. It has been shown to have antioxidant properties, and it can scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, and it can reduce inflammation in cells and tissues. In addition, it has been shown to have anticancer properties, and it can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Quinoxalinamine, N,5-dimethyl- in lab experiments is its high selectivity and sensitivity for metal ions. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
Zukünftige Richtungen
There are several future directions for research on 6-Quinoxalinamine, N,5-dimethyl-. One area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 6-Quinoxalinamine, N,5-dimethyl- involves the reaction of 5,6-diaminoquinoxaline with formaldehyde and dimethylamine. The reaction is carried out in the presence of a catalyst such as acetic acid, and the resulting product is purified by recrystallization. The synthesis of this compound has been reported in the literature, and it is a well-established method.
Wissenschaftliche Forschungsanwendungen
6-Quinoxalinamine, N,5-dimethyl- has been extensively studied for its potential applications in various fields of science. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper, zinc, and mercury, and its fluorescence properties change upon binding. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Eigenschaften
CAS-Nummer |
161696-98-6 |
|---|---|
Produktname |
6-Quinoxalinamine, N,5-dimethyl- |
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
N,5-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-7-8(11-2)3-4-9-10(7)13-6-5-12-9/h3-6,11H,1-2H3 |
InChI-Schlüssel |
NXRPHEZQLSUGTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=NC=CN=C12)NC |
Kanonische SMILES |
CC1=C(C=CC2=NC=CN=C12)NC |
Andere CAS-Nummern |
161696-98-6 |
Synonyme |
6-Quinoxalinamine, N,5-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



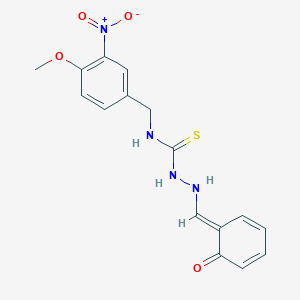
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
